![molecular formula C10H15Cl2FN2 B2839461 2-(2-Fluorophenyl)piperazine dihydrochloride CAS No. 115238-06-7](/img/structure/B2839461.png)
2-(2-Fluorophenyl)piperazine dihydrochloride
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Overview
Description
2-(2-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the CAS Number: 115238-06-7 . It has a molecular weight of 253.15 . The compound is typically in powder form .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(2-Fluorophenyl)piperazine dihydrochloride, has been a subject of research. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI Code for 2-(2-Fluorophenyl)piperazine dihydrochloride is 1S/C10H13FN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H . The InChI key is RVVSUVYKQUSWNT-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2-(2-Fluorophenyl)piperazine dihydrochloride are not mentioned in the search results, the synthesis methods mentioned earlier involve chemical reactions such as cyclization and aza-Michael addition .Physical And Chemical Properties Analysis
2-(2-Fluorophenyl)piperazine dihydrochloride is a powder . . The compound is stored at room temperature .Scientific Research Applications
Synthesis of Medicinal Compounds
Research has explored the synthesis of flunarizine, a drug known for its vasodilating effect, improved cerebral blood circulation, antihistamine activity, and usage in treating migraines, dizziness, vestibular disorders, and epilepsy. This synthesis process utilizes 2-(2-Fluorophenyl)piperazine as a precursor, highlighting its role in producing complex medicinal compounds through regioselective metal-catalyzed amination and Wittig reaction (Shakhmaev, Sunagatullina, & Zorin, 2016).
Neurotransmission Studies
The compound has been part of research for the study of serotonergic neurotransmission with positron emission tomography (PET). [18F]p-MPPF, a radiolabeled antagonist, aids in understanding the serotonergic system, involving 2-(2-Fluorophenyl)piperazine derivatives for mapping 5-HT1A receptors (Plenevaux et al., 2000).
Antidepressant and Antimicrobial Agents
2-(4-Fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after fluoxetine and coupled with various functionalized piperazines, have been synthesized as selective serotonin reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These studies show the utility of fluorophenyl piperazines in developing new therapeutic agents with a focus on minimizing side effects such as sexual dysfunction (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Environmental Impact Studies
The behavior of fluoroquinolones (FQs) during chlorine dioxide disinfection processes has been studied, with 2-(2-Fluorophenyl)piperazine derivatives indicating that the piperazine ring is a primary reactive center. This research is crucial for understanding how pharmaceutical compounds transform in water treatment processes, potentially affecting aquatic environments (Wang, He, & Huang, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It is structurally similar to para-fluorophenylpiperazine (pfpp), which is known to act mainly as a 5-ht 1a receptor agonist .
Mode of Action
Its structural analog, pfpp, has been found to interact with 5-ht 1a receptors, possibly inducing the release of serotonin and norepinephrine .
Biochemical Pathways
Based on its structural similarity to pfpp, it may influence the serotonergic and noradrenergic systems .
Result of Action
Its structural analog, pfpp, is known to have mildly psychedelic and euphoriant effects .
properties
IUPAC Name |
2-(2-fluorophenyl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2.2ClH/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVSUVYKQUSWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
115238-06-7 |
Source
|
Record name | 2-(2-fluorophenyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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